molecular formula C7H15NO B12271531 (3R)-3-(methoxymethyl)piperidine

(3R)-3-(methoxymethyl)piperidine

Cat. No.: B12271531
M. Wt: 129.20 g/mol
InChI Key: ZVNNEPYIBDITIW-SSDOTTSWSA-N
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Description

(3R)-3-(Methoxymethyl)piperidine is a chiral piperidine derivative characterized by the presence of a methoxymethyl group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(methoxymethyl)piperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Chiral Resolution: The chiral center at the third position can be introduced using chiral auxiliaries or catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(Methoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Various substituted piperidines.

    Substitution Products: Piperidines with different functional groups.

Scientific Research Applications

(3R)-3-(Methoxymethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

(3R)-3-(Methoxymethyl)piperidine can be compared with other similar compounds:

    Similar Compounds: (3S)-3-(methoxymethyl)piperidine, (3R)-3-(hydroxymethyl)piperidine, (3R)-3-(ethoxymethyl)piperidine.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R)-3-(methoxymethyl)piperidine

InChI

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m1/s1

InChI Key

ZVNNEPYIBDITIW-SSDOTTSWSA-N

Isomeric SMILES

COC[C@@H]1CCCNC1

Canonical SMILES

COCC1CCCNC1

Origin of Product

United States

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